(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine
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Overview
Description
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine: is an organic compound characterized by a cyclohexane ring substituted with two methyl groups and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine typically begins with commercially available cyclohexanone.
Step 1 Formation of 2,2-Dimethylcyclohexanone: Cyclohexanone undergoes methylation using methyl iodide in the presence of a strong base like sodium hydride to form 2,2-dimethylcyclohexanone.
Step 2 Formation of 2-(2,2-Dimethylcyclohexyl)propan-1-ol: The 2,2-dimethylcyclohexanone is then subjected to a Grignard reaction with ethylmagnesium bromide to yield 2-(2,2-dimethylcyclohexyl)propan-1-ol.
Step 3 Formation of this compound: Finally, the alcohol is converted to the amine via reductive amination using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Catalysis: (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is used as a chiral ligand in asymmetric catalysis.
Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways: (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to the active site of the target, leading to inhibition or activation of the target’s function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or catalytic effect.
Comparison with Similar Compounds
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine: The enantiomer of the compound with similar structural features but different stereochemistry.
2-(2,2-Dimethylcyclohexyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
2-(2,2-Dimethylcyclohexyl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness: (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its enantiomer and other structurally similar compounds. This uniqueness makes it valuable in applications requiring chiral specificity, such as asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2R)-2-(2,2-dimethylcyclohexyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVICKMRMKCCF-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCC1(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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